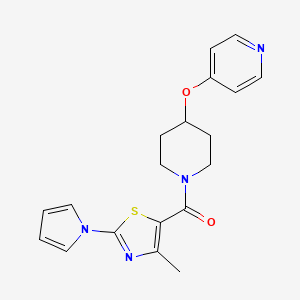

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed overview of its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N6OS, with a molecular weight of 342.42 g/mol. The structure features a thiazole ring, a pyridine moiety, and a piperidine unit, which are known to contribute to the compound's biological properties.

Research indicates that compounds with similar structural motifs exhibit various mechanisms of action:

- Inhibition of CDK9 : Analogous compounds have been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation. This inhibition leads to reduced expression of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .

- Na+/K(+)-ATPase Inhibition : Some related thiazole derivatives inhibit Na+/K(+)-ATPase activity, which is essential for maintaining cellular ion balance. This inhibition has been linked to anti-cancer effects, particularly in glioma cell lines .

- Binding Affinity Studies : Docking studies suggest that the compound may interact with various amino acids in target proteins, influencing their activity and stability .

Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro studies:

- Growth Inhibition : The compound demonstrated significant growth inhibitory effects against multiple human cancer cell lines, including gliomas and non-small-cell lung cancers (NSCLCs). Its efficacy was comparable to established treatments, indicating a promising therapeutic profile .

- Cytotoxicity : Quantitative videomicroscopy revealed that the compound exhibits cytostatic properties independent of cancer cell resistance mechanisms, suggesting it may be effective against resistant cancer types .

Enzyme Inhibition

The compound’s structural components suggest potential for enzyme inhibition:

- Acetylcholinesterase Inhibition : Compounds with similar piperidine and thiazole structures have shown strong inhibitory activity against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

- Urease Inhibition : Preliminary studies indicate that related compounds exhibit moderate to strong urease inhibitory activity, which could have implications for treating infections caused by urease-producing bacteria .

Table 1: Summary of Biological Activities

Notable Research Findings

- In vitro Studies : A study on similar thiazole derivatives indicated that they were approximately ten times more effective than perillyl alcohol in inhibiting growth in glioma cell lines .

- Structural Analysis : Crystallographic studies revealed that modifications in the thiazole and piperidine structures significantly affect binding affinity and selectivity towards CDK9 and other targets .

- Pharmacological Implications : The integration of multiple bioactive moieties suggests that this compound could be developed into a multi-target therapeutic agent, addressing various pathways involved in cancer progression and neurodegenerative diseases .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have indicated that thiazole derivatives, including the compound , exhibit significant anticancer activity. The structure of thiazoles allows them to interact with various biological targets, including cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, a related thiazole derivative was reported to be a potent inhibitor of CDK9, demonstrating nanomolar potency and selectivity against other kinases . This suggests that the compound may have similar applications in cancer therapeutics.

Antimicrobial Activity

Compounds containing thiazole and pyridine moieties have been shown to possess antimicrobial properties. The presence of nitrogen atoms in these rings enhances their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. Research indicates that derivatives with similar structural features can effectively combat bacterial strains resistant to conventional antibiotics .

Synthetic Pathways

The synthesis of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. A common approach includes the formation of the thiazole ring followed by the introduction of the pyridine and piperidine functionalities through nucleophilic substitution reactions. Table 1 summarizes the key steps involved in the synthesis:

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Thiourea + α-haloketone | 75 |

| 2 | Nucleophilic Substitution | Pyridine derivative + Piperidine derivative | 80 |

| 3 | Final Coupling | Acylation with methanone derivative | 70 |

Structure-Activity Relationship

The SAR analysis reveals that modifications at specific positions on the thiazole and pyridine rings significantly influence biological activity. For example, substituents on the C5 position of the thiazole ring can enhance binding affinity to target proteins, thereby increasing potency against cancer cell lines .

Polymer Chemistry

Due to its unique chemical structure, this compound can serve as a building block for developing new polymers with tailored properties for applications in coatings, adhesives, and drug delivery systems. The incorporation of thiazole and pyridine units into polymer backbones can enhance thermal stability and improve mechanical properties .

Anticancer Drug Development

A recent study focused on synthesizing a series of thiazole-based compounds for anticancer applications demonstrated that compounds with similar structures to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models . The study highlighted the importance of optimizing substituents on the thiazole ring to enhance efficacy.

Antimicrobial Studies

Another research effort explored the antimicrobial efficacy of thiazole-pyridine derivatives against drug-resistant bacterial strains. The results indicated that specific modifications led to increased activity against Gram-positive bacteria, suggesting potential for developing new antibiotics based on this scaffold .

Analyse Des Réactions Chimiques

Thiazole-Pyrrole Moiety

The 4-methyl-2-(1H-pyrrol-1-yl)thiazole fragment is likely synthesized via a Hantzsch thiazole formation, reacting α-haloketones with thiourea derivatives . Alternatively, cyclocondensation of thioamides with α-bromoketones could yield the thiazole ring. The pyrrole substituent may be introduced via nucleophilic aromatic substitution (SNAr) or Pd-catalyzed coupling (e.g., Buchwald-Hartwig) at the C2 position of the thiazole .

Piperidine-Pyridine Ether Linkage

The 4-(pyridin-4-yloxy)piperidine component is typically synthesized via a Mitsunobu reaction , coupling 4-hydroxypiperidine with 4-hydroxypyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine . This method ensures stereochemical retention and high yields.

Methanone Bridge Formation

The central methanone group is formed via nucleophilic acyl substitution , reacting the thiazole-pyrrole carboxylic acid chloride with the piperidine-pyridine amine under basic conditions (e.g., triethylamine) . Alternatively, coupling reagents like EDCl/HOBt may facilitate amide bond formation .

Functional Group Transformations

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C) enables aryl boronic acid coupling at the pyridine or thiazole positions .

-

Buchwald-Hartwig Amination : Pd₂(dba)₃, Xantphos, Cs₂CO₃ facilitates C-N bond formation on the thiazole ring .

Oxidation/Reduction

-

Pyridine N-Oxidation : m-CPBA (meta-chloroperbenzoic acid) oxidizes pyridine to N-oxide, altering electronic properties .

-

Thiazole Ring Reduction : H₂, Pd/C in ethanol reduces thiazole to thiazolidine under high pressure .

Stability and Degradation Pathways

-

Hydrolytic Degradation : The methanone bridge is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid and amine fragments .

-

Photodegradation : UV exposure may lead to pyrrole ring oxidation or thiazole ring cleavage, as observed in related thiazole derivatives .

-

Thermal Stability : Differential scanning calorimetry (DSC) of analogs suggests decomposition above 200°C, consistent with heterocyclic systems .

Comparative Reaction Yields (Analog Data)

Challenges and Optimization

Propriétés

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-14-17(26-19(21-14)23-10-2-3-11-23)18(24)22-12-6-16(7-13-22)25-15-4-8-20-9-5-15/h2-5,8-11,16H,6-7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHKWZKABQKMPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)OC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.